tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.302. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity Studies
Synthesis of Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines : A study by Ivanov et al. (2017) explored the synthesis of Ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, focusing on new methods for diazotization and acylation reactions. This research contributes to the understanding of chemical processes involving tert-butyl compounds (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Demethoxycarbonylation of Methyl Dihydropyrazolo Carboxylates : Research by Satake et al. (1994) on the demethoxycarbonylation of methyl di-tert-butyl azepine carboxylates highlights the role of bulky alkyl group substitution in stabilizing azatriene systems. This study provides insights into the thermal behavior of such compounds (Satake, Okuda, Hashimoto, Fujiwara, Okamoto, Kimura, & Morosawa, 1994).
Synthesis of Nitro Derivatives of Pyrazolo[5,1-c][1,2,4]triazines : Ivanov (2021) investigated the synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, which involved halogenation and cycloaddition processes. This contributes to the broader field of organic chemistry and tert-butyl compound synthesis (Ivanov, 2021).
Reactivity of Pyrazolo[5,1-c][1,2,4]triazines : A study by Mironovich and Shcherbinin (2014) focused on the reactivity of fused derivatives of 1,2,4-triazines, including tert-butyl substituted compounds. Their research sheds light on the acylation processes and structural properties of these compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Specific Derivatives and Complex Structures
Synthesis of tert-Butyl Hexahydroindole Carboxylate : Padwa, Brodney, and Lynch (2003) described the synthesis of tert-butyl hexahydroindole carboxylate, a complex molecule involving Diels-Alder reactions and other organic transformations. This research contributes to the field of synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Synthesis of Iodine-Substituted Benzodiazepines : He et al. (1994) synthesized [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, showcasing the application of tert-butyl compounds in the development of potential imaging agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).
Synthesis of Bicyclic Amino Acid Ester : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, elucidating its structure through X-ray diffraction analysis. This contributes to the understanding of the structural and synthetic aspects of bicyclic compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Properties
IUPAC Name |
tert-butyl 3-oxo-1,2,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-8-9(5-7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVVPZGJVEPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.